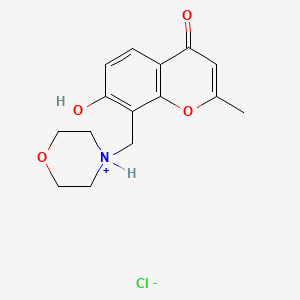![molecular formula C8H9O5P B13778911 [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid CAS No. 74270-24-9](/img/structure/B13778911.png)
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methylphenoxy group, and a phosphoryl group attached to a formic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid typically involves the reaction of 4-methylphenol with phosphoryl chloride, followed by the introduction of a hydroxy group and formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The hydroxy and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different phosphorylated compounds, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phosphoryl groups play a key role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of cellular pathways, and alteration of membrane permeability.
Comparison with Similar Compounds
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid can be compared with other similar compounds, such as phosphinic and phosphonic acids. These compounds share some structural similarities but differ in their functional groups and reactivity. For example:
Phosphinic acids: These compounds have a P-H bond and are known for their use as reducing agents and intermediates in organic synthesis.
Phosphonic acids: Characterized by a P-C bond, they are widely used in agriculture as herbicides and in medicine as antiviral agents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
74270-24-9 |
|---|---|
Molecular Formula |
C8H9O5P |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
[hydroxy-(4-methylphenoxy)phosphoryl]formic acid |
InChI |
InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-14(11,12)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) |
InChI Key |
WBBFNGNAIXHYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



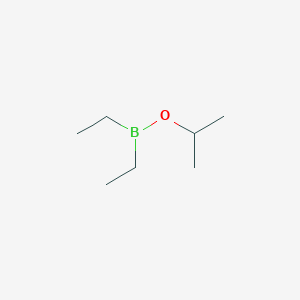
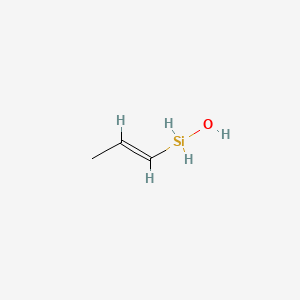

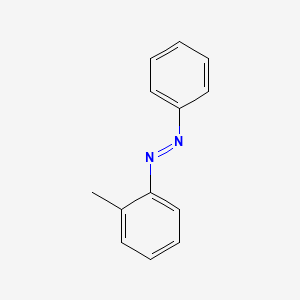
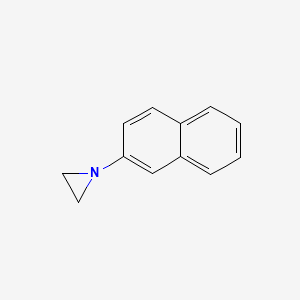

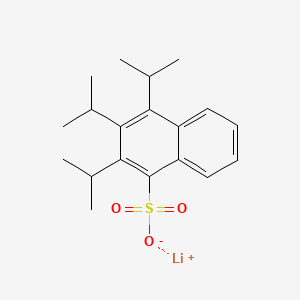
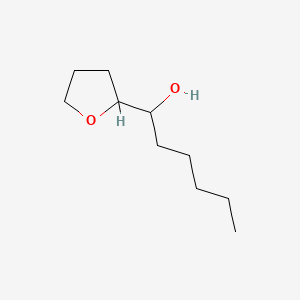

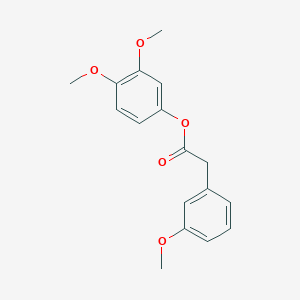

![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
